

The Kinase Selectivity Profile of PD180970: A Technical Overview

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Compound of Interest

Compound Name: PD180970
CAS No.: 287204-45-9
Cat. No.: B1684433

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Introduction

PD180970 is a potent, ATP-competitive small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of tyrosine kinase inhibitors.^[1] Initially identified as a powerful inhibitor of the p210Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), its activity extends to other key kinases, defining a specific selectivity profile that is critical for its therapeutic potential and off-target effects.^{[1][2]} This document provides an in-depth guide to the kinase selectivity of **PD180970**, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **PD180970** has been quantified against a range of protein kinases using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is the most common metric used to represent the potency of the inhibitor. The data compiled from multiple studies is summarized below.

Target Kinase	Assay Type	IC50 (nM)	Reference
Primary Targets			
Src	Biochemical	0.8	[2][3][4]
Abl (recombinant)	Biochemical	2.2	[2][4]
p210Bcr-Abl (autophosphorylation)	In vitro / Biochemical	5	[2][3]
LCK	Biochemical	<5	[3]
p210Bcr-Abl (Y253F mutant)	Cellular (proliferation)	48	[3]
KIT	Biochemical	50	[2][3][4]
Secondary / Weaker Targets			
EGFR	Biochemical	390	[3]
bFGFR	Biochemical	934	[3]
PDGFR	Biochemical	1,430	[3]
Cellular Targets			
Stat5 (DNA-binding activity)	Cellular (K562)	5	[2][4][5]
CrkL (phosphorylation)	Cellular (K562)	80	[2]
Gab2 (phosphorylation)	Cellular (K562)	80	[2]
p210Bcr-Abl (phosphorylation)	Cellular (K562)	170	[2]

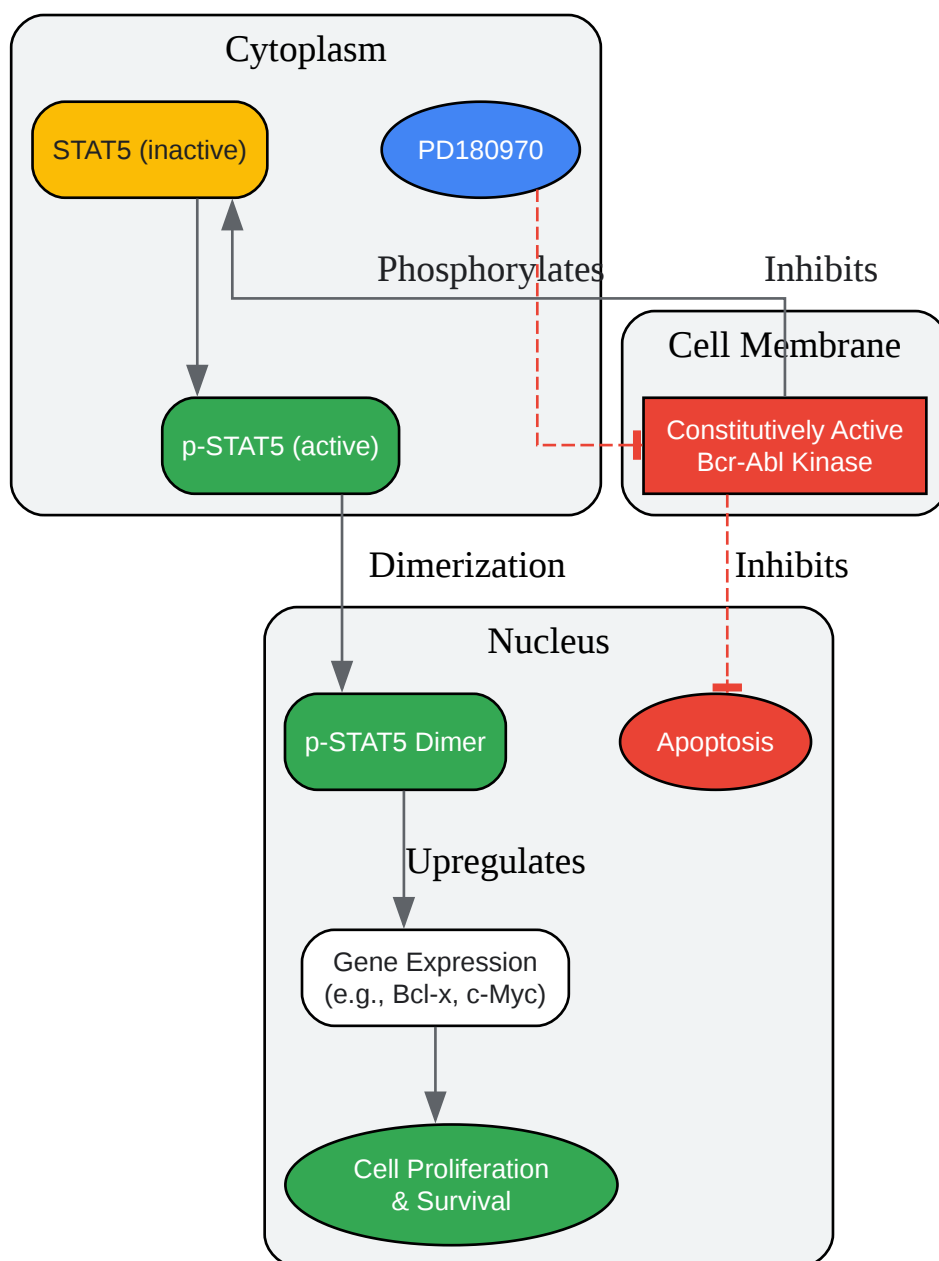
Mechanism of Action and Signaling Pathway Inhibition

PD180970 exerts its effects by competitively binding to the ATP-binding pocket of target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades crucial for cell proliferation and survival.[2]

Bcr-Abl Signaling Pathway

In CML, the constitutively active Bcr-Abl tyrosine kinase drives malignant transformation through the activation of multiple downstream pathways, including the STAT5 pathway.[5]

PD180970 potently inhibits Bcr-Abl, leading to the suppression of STAT5 activation and subsequent induction of apoptosis in CML cells.[2][5]



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PD180970 inhibits the Bcr-Abl signaling pathway.

Experimental Protocols

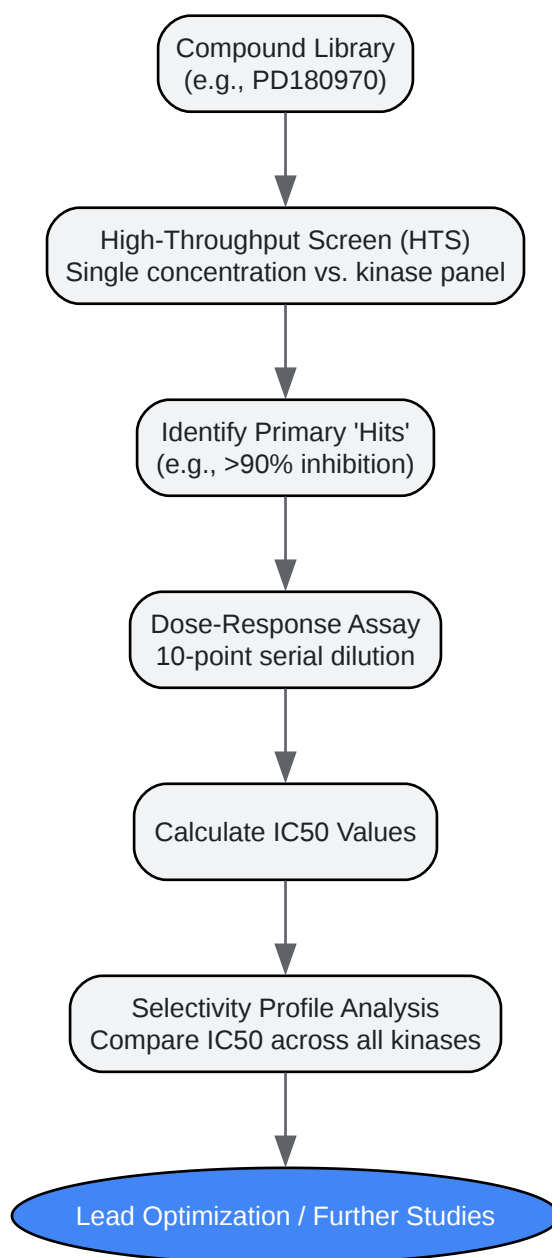
The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. This involves screening the compound against a large panel of kinases. Biochemical assays are the cornerstone of this process.

General Protocol for In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

Mobility shift assays, among other formats like radiometric or fluorescence-based assays, are commonly used to determine the IC₅₀ of an inhibitor.^{[6][7]}

- **Reaction Preparation:** A reaction mixture is prepared in a multi-well plate containing the purified kinase, a specific peptide substrate, and ATP.
- **Compound Addition:** The test inhibitor (e.g., **PD180970**) is added to the wells in a series of dilutions (e.g., 10-point dose-response curve). Control wells with no inhibitor (positive control) and no kinase (negative control) are included.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
- **Reaction Termination:** The enzymatic reaction is stopped by adding a termination buffer, often containing EDTA to chelate magnesium ions required for kinase activity.
- **Separation and Detection:** The reaction products (phosphorylated and non-phosphorylated substrate) are separated based on changes in their electrophoretic mobility. This is often achieved using microfluidic capillary electrophoresis. The substrates are detected, typically via fluorescence.
- **Data Analysis:** The amount of phosphorylated substrate is quantified for each inhibitor concentration. The percentage of inhibition relative to the positive control is calculated. The IC₅₀ value is then determined by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

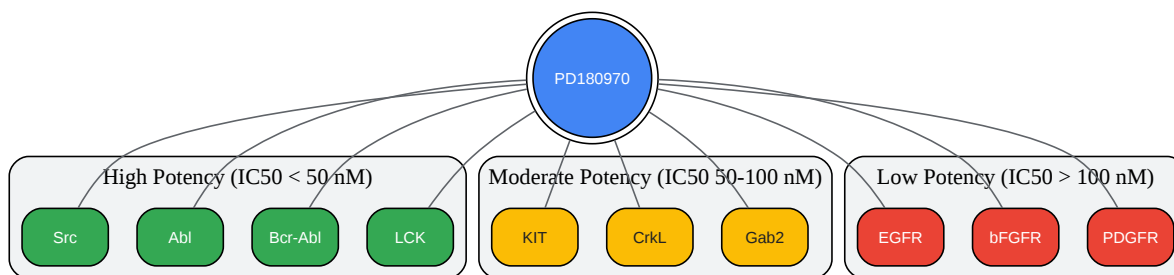


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Workflow for determining kinase inhibitor selectivity.

Selectivity and Off-Target Profile

While **PD180970** is a potent Bcr-Abl and Src family kinase inhibitor, it demonstrates significant selectivity over other kinases like PDGFR and bFGFR, where the IC50 values are substantially higher.[3] This selectivity is crucial for minimizing off-target toxicities. The diagram below illustrates the logical relationship of **PD180970**'s known targets, categorizing them by potency.



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Selectivity profile of **PD180970** across various kinases.

Conclusion

PD180970 is a highly potent inhibitor of Src family kinases and the Bcr-Abl fusion protein, with significant activity against KIT.[2][3][4] Its selectivity profile, characterized by substantially lower potency against kinases such as EGFR, bFGFR, and PDGFR, underscores its targeted mechanism of action.[3] The compound serves as a valuable tool for studying signaling pathways mediated by these kinases and as a lead compound for the development of therapeutics for conditions like CML. Understanding its detailed kinase selectivity is paramount for predicting its efficacy and potential side effects in clinical applications. The methodologies outlined provide a framework for the continued characterization of this and other novel kinase inhibitors.

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